molecular formula C6H5Cl2NO B1302939 (4,6-Dichloropyridin-3-yl)methanol CAS No. 73998-95-5

(4,6-Dichloropyridin-3-yl)methanol

Cat. No. B1302939
M. Wt: 178.01 g/mol
InChI Key: VDXWCRIARMBDOX-UHFFFAOYSA-N
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Patent
US07378426B2

Procedure details

Compound 41A (2.5 g, 60%) was prepared from 4,6-dichloro-nicotinic acid (4.5 g, 23.4 mmol) using a procedure similar to the synthesis of 1A.
Quantity
4.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][N:5]=[C:4]([Cl:11])[CH:3]=1.ClC1C(CO)=CC(F)=C(Cl)N=1>>[Cl:1][C:2]1[CH:3]=[C:4]([Cl:11])[N:5]=[CH:6][C:7]=1[CH2:8][OH:9]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=CC(=NC=C1C(=O)O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=C1CO)F)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=NC(=C1)Cl)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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